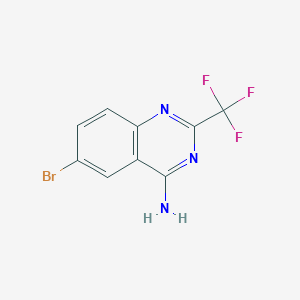

6-Brom-2-(Trifluormethyl)chinazolin-4-amin

Übersicht

Beschreibung

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.

Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research has shown that derivatives of this compound may act as inhibitors of specific enzymes or receptors, making them potential candidates for drug development.

Industry: It is used in the development of new materials and chemical processes .

Wirkmechanismus

Target of Action

The primary target of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine is the Werner (WRN) helicase . The WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine acts as an inhibitor of the WRN helicase . It binds to the active site of the enzyme, preventing it from unwinding the DNA and thus inhibiting DNA replication and repair . This leads to the accumulation of DNA damage and replication stress in the cells, which can inhibit the growth of cancer cells .

Biochemical Pathways

The inhibition of WRN helicase by 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine affects several key biochemical pathways involved in DNA repair and replication. These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . The inhibition of these pathways leads to the accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .

Pharmacokinetics

The compound’s trifluoromethyl group could potentially enhance its metabolic stability and bioavailability .

Result of Action

The result of the action of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine is the inhibition of cancer cell growth. By inhibiting the WRN helicase and disrupting DNA repair and replication, the compound induces genomic instability in cancer cells, leading to their death .

Biochemische Analyse

Biochemical Properties

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with a variety of enzymes, including kinases and oxidases. For instance, it has been reported that quinazoline derivatives, including 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine, can inhibit the activity of aldehyde oxidase, an enzyme involved in the metabolism of various xenobiotics and endogenous compounds . The inhibition of aldehyde oxidase by this compound can lead to altered metabolic pathways and potential therapeutic effects.

Cellular Effects

The effects of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine on various types of cells and cellular processes are diverse and significant. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that quinazoline derivatives, including 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine, can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific active sites on target enzymes and proteins. This binding can result in the inhibition or activation of the target biomolecules, depending on the nature of the interaction. For instance, the inhibition of aldehyde oxidase by 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine is mediated by the binding of the compound to the enzyme’s active site, preventing the enzyme from catalyzing its substrate .

Temporal Effects in Laboratory Settings

The temporal effects of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . The long-term effects of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine on cellular function can vary depending on the duration of exposure and the specific cellular context.

Dosage Effects in Animal Models

The effects of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At lower doses, the compound has been shown to exert therapeutic effects by inhibiting specific enzymes and modulating cell signaling pathways . At higher doses, 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity.

Metabolic Pathways

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. One of the key enzymes that this compound interacts with is aldehyde oxidase, which plays a role in the oxidation and metabolism of various substrates . The inhibition of aldehyde oxidase by 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine can lead to altered metabolic flux and changes in the levels of specific metabolites.

Transport and Distribution

The transport and distribution of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine can interact with intracellular binding proteins, which can influence its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine can significantly impact its activity and function. This compound has been found to localize within specific cellular compartments, such as the cytoplasm and nucleus . The localization of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine within the nucleus is particularly relevant for its effects on gene expression, as it can interact with nuclear proteins and transcription factors to modulate transcriptional activity.

Vorbereitungsmethoden

The synthesis of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine typically involves several steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-bromobenzonitrile and trifluoroacetic acid.

Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production: Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the bromine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine can be compared with other similar compounds, such as:

Afatinib: A quinazoline derivative used as an anticancer agent.

Osimertinib: Another quinazoline-based drug used in cancer therapy.

Gefitinib: A quinazoline compound known for its efficacy in treating certain types of cancer

These compounds share a similar quinazoline core structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine in terms of its trifluoromethyl and bromo substituents.

Biologische Aktivität

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine, a member of the quinazoline family, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds known for their wide range of pharmacological properties, including anticancer, antiviral, and antibacterial activities. The introduction of various substituents on the quinazoline scaffold can significantly influence their biological effects. 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine is characterized by a bromine and a trifluoromethyl group, which enhance its lipophilicity and biological activity.

1. Inhibition of Tyrosine Kinases

Quinazolines, including 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine, are known to inhibit several receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). This inhibition is crucial for controlling cell proliferation and survival in cancer cells. The compound has shown significant inhibitory activity against EGFR with an IC50 value as low as 0.096 μM, indicating potent anticancer properties against various human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

2. Anticancer Activity

Research indicates that compounds within the quinazoline class exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, studies have reported that 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine demonstrates remarkable anticancer activity with IC50 values ranging from 0.28 μM to 2.77 μM against various cancer cell lines .

1. In Vitro Studies

A study conducted on synthesized quinazoline derivatives, including 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine, revealed that these compounds exhibit potent inhibitory effects on growth factor receptors involved in tumorigenesis . The following table summarizes some key findings:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine | MCF7 | 0.28 | EGFR Inhibition |

| 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine | A549 | 0.59 | EGFR Inhibition |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF7 | 2.09 | CA Inhibition |

This table illustrates the compound's efficacy compared to other derivatives.

2. Pharmacokinetic Studies

Pharmacokinetic assessments have shown that derivatives of quinazolines can achieve significant brain exposure and circulation time post-administration. For instance, studies indicated a half-life (T1/2) of approximately 5.56 hours for certain derivatives when administered intraperitoneally in mice . This suggests potential for central nervous system applications.

Eigenschaften

IUPAC Name |

6-bromo-2-(trifluoromethyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N3/c10-4-1-2-6-5(3-4)7(14)16-8(15-6)9(11,12)13/h1-3H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULKCZSSDBZSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610191 | |

| Record name | 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929379-35-1 | |

| Record name | 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.